molecular formula C15H20ClNO3 B194662 3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 85175-65-1

3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Cat. No. B194662
CAS RN: 85175-65-1
M. Wt: 297.78 g/mol
InChI Key: UKLLLQWDPVQNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04490369

Procedure details

1.1 gm (0.005 mol) of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one were suspended in 15 ml of absolute dimethylsulfoxide, and the suspension was mixed with 0.67 gm (0.006 mol) of potassium tert. butoxide, while stirring. After 10 minutes, the suspension thus obtained was added dropwise to 0.64 ml (0.006 mol) of 1-bromo-3-chloro-propane in 10 ml of dimethylsulfoxide, while cooling with ice water. After one hour the mixture was poured into water. After a short time the viscous precipitate began to crystallize. The precipitate was suction-filtered off, dissolved in acetone, precipitated again with water, and then suction-filtered off and dried
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[CH2:7][C:8](=[O:12])[NH:9][CH2:10][CH2:11][C:5]=2[CH:4]=1.CC(C)([O-])C.[K+].Br[CH2:24][CH2:25][CH2:26][Cl:27].O>CS(C)=O>[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[CH2:7][C:8](=[O:12])[N:9]([CH2:24][CH2:25][CH2:26][Cl:27])[CH2:10][CH2:11][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC1=CC2=C(CC(NCC2)=O)C=C1OC
Step Two
Name
Quantity
0.67 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0.64 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the suspension thus obtained
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
The precipitate was suction-filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in acetone
CUSTOM
Type
CUSTOM
Details
precipitated again with water
FILTRATION
Type
FILTRATION
Details
suction-filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.